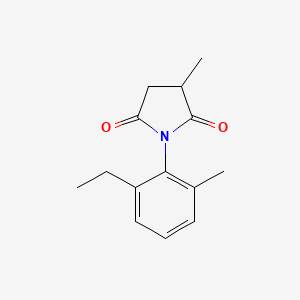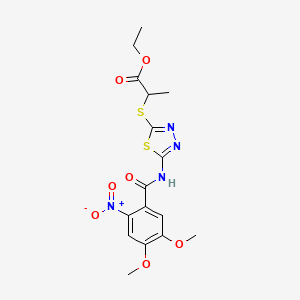
1-(2-Ethyl-6-methylphenyl)-3-methylpyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethyl-6-methylphenyl)-3-methylpyrrolidine-2,5-dione, also known as EMMDP, is a synthetic compound that belongs to the class of pyrrolidinones. It is structurally similar to other pyrrolidinones, such as methamphetamine and cathinone. EMMDP has been synthesized and studied for its potential use in scientific research, particularly in the field of neuroscience.
Mechanism of Action
1-(2-Ethyl-6-methylphenyl)-3-methylpyrrolidine-2,5-dione is believed to act as a dopamine and serotonin releaser, similar to other pyrrolidinones. It is thought to bind to the dopamine and serotonin transporters, leading to the release of these neurotransmitters into the synaptic cleft. This results in increased levels of dopamine and serotonin in the brain, leading to the characteristic effects of pyrrolidinones, such as increased euphoria, energy, and alertness.
Biochemical and Physiological Effects
1-(2-Ethyl-6-methylphenyl)-3-methylpyrrolidine-2,5-dione has been shown to have similar effects to other pyrrolidinones on the central nervous system. It has been shown to increase dopamine and serotonin release in the brain, leading to increased levels of these neurotransmitters. This results in increased euphoria, energy, and alertness. 1-(2-Ethyl-6-methylphenyl)-3-methylpyrrolidine-2,5-dione has also been shown to have effects on heart rate and blood pressure, similar to other stimulants.
Advantages and Limitations for Lab Experiments
1-(2-Ethyl-6-methylphenyl)-3-methylpyrrolidine-2,5-dione has several advantages for use in scientific research. It is a synthetic compound, which allows for precise control over its chemical properties. It is also relatively easy to synthesize, making it readily available for research purposes. However, there are also limitations to its use in research. 1-(2-Ethyl-6-methylphenyl)-3-methylpyrrolidine-2,5-dione is a controlled substance in many countries, which can make it difficult to obtain for research purposes. Additionally, the effects of 1-(2-Ethyl-6-methylphenyl)-3-methylpyrrolidine-2,5-dione on the central nervous system are similar to other pyrrolidinones, which can make it difficult to differentiate its effects from other compounds.
Future Directions
There are several future directions for research on 1-(2-Ethyl-6-methylphenyl)-3-methylpyrrolidine-2,5-dione. One potential area of research is the development of new synthetic compounds based on the structure of 1-(2-Ethyl-6-methylphenyl)-3-methylpyrrolidine-2,5-dione, with the aim of producing compounds with improved pharmacological properties. Another area of research is the investigation of the long-term effects of 1-(2-Ethyl-6-methylphenyl)-3-methylpyrrolidine-2,5-dione on the central nervous system, particularly with regards to its potential for addiction and neurotoxicity. Finally, research could be conducted on the potential therapeutic uses of 1-(2-Ethyl-6-methylphenyl)-3-methylpyrrolidine-2,5-dione and related compounds, particularly in the treatment of conditions such as depression and anxiety.
Synthesis Methods
1-(2-Ethyl-6-methylphenyl)-3-methylpyrrolidine-2,5-dione can be synthesized through a multi-step process involving the reaction of 2,6-dimethylphenylacetic acid with thionyl chloride, followed by the reaction with methylamine and acetic anhydride. The final product is obtained through a reductive amination reaction using sodium cyanoborohydride.
Scientific Research Applications
1-(2-Ethyl-6-methylphenyl)-3-methylpyrrolidine-2,5-dione has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have similar effects to other pyrrolidinones, such as methamphetamine and cathinone, on the central nervous system. 1-(2-Ethyl-6-methylphenyl)-3-methylpyrrolidine-2,5-dione has been used in studies investigating the effects of pyrrolidinones on dopamine and serotonin release in the brain.
properties
IUPAC Name |
1-(2-ethyl-6-methylphenyl)-3-methylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-4-11-7-5-6-9(2)13(11)15-12(16)8-10(3)14(15)17/h5-7,10H,4,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZRTCBOQLDHBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1N2C(=O)CC(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2706478.png)




![2-{[1-(tert-butyl)-1H-pyrazol-4-yl]carbonyl}phenyl 2-furoate](/img/structure/B2706484.png)




![N-(6-chlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2706491.png)
![N-[1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperidin-4-yl]thiophene-2-sulfonamide](/img/structure/B2706493.png)